



Designing PROTACs with a 1Piperazinehexanoic Acid-Thalidomide Linker: Application Notes and Protocols

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Compound of Interest		
Compound Name:	1-Piperazinehexanoic acid- thalidomide	
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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the design, synthesis, and evaluation of Proteolysis Targeting Chimeras (PROTACs) that utilize a **1-Piperazinehexanoic acid-thalidomide** linker. PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][4][5]

The choice of linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[4][6] The **1-Piperazinehexanoic acid-thalidomide** linker incorporates thalidomide as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase.[2][7] The piperazinehexanoic acid component offers a balance of rigidity and flexibility, which can be advantageous for optimizing ternary complex formation. The piperazine ring can enhance solubility and impart a degree of conformational constraint, while the hexanoic acid chain provides sufficient length to span the distance between the POI and the E3 ligase.[6][8][9]

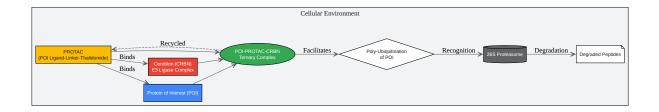


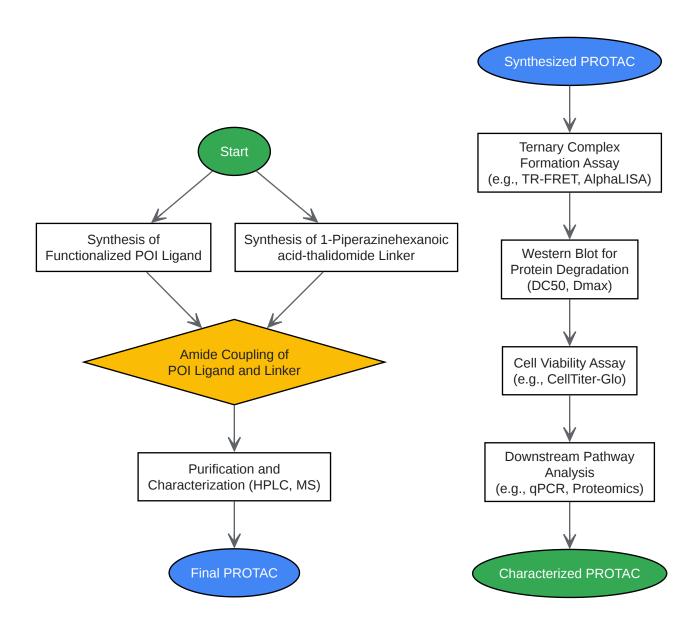


Mechanism of Action: PROTAC-Mediated Protein Degradation

Thalidomide-based PROTACs initiate their action by inducing the formation of a ternary complex, bringing the target protein and the CRBN E3 ligase into close proximity.[2][10] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.[1] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][3] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[1][3]









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